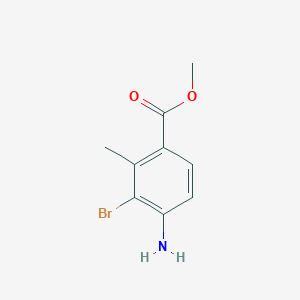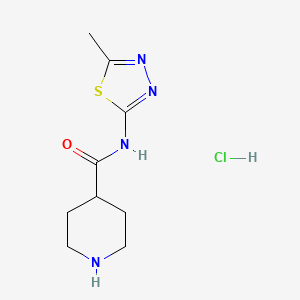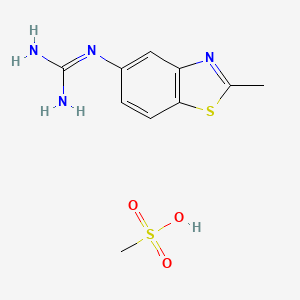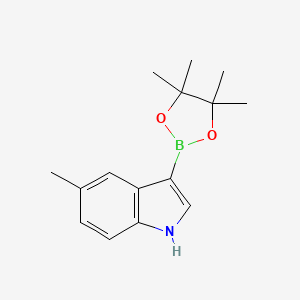![molecular formula C13H18Cl3NS B1431176 2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864014-81-2](/img/structure/B1431176.png)
2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride
Descripción general
Descripción
“2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride” is an organic compound with the molecular formula C13H18Cl3NS and a molecular weight of 326.71 . It is commonly used in scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-). It also contains a sulfanyl group (-S-) attached to a 2,6-dichlorophenyl group .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research in the field of heterocyclic chemistry has led to the development of various piperidine derivatives due to their significant pharmacological activities. Studies such as the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have aimed at evaluating new drug candidates for Alzheimer’s disease, showing the versatility of piperidine scaffolds in medicinal chemistry (Rehman et al., 2018). Another study focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the potential of piperidine derivatives in the synthesis of compounds with reasonable yields (Zheng Rui, 2010).
Antimicrobial and Antifungal Activities
The exploration of antimicrobial and antifungal activities is a significant area of research for piperidine derivatives. For instance, the synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and its antimicrobial activities against common pathogens revealed moderate activity, suggesting potential in microbial infection control (Ovonramwen et al., 2019). Similarly, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, highlighting the role of piperidine derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Enzyme Inhibition and Antioxidant Capacity
Piperidine derivatives have also been researched for their enzyme inhibition and antioxidant capacity. The microwave-assisted synthesis of new sulfonyl hydrazones featuring piperidine derivatives and their evaluation for antioxidant capacity and anticholinesterase activity showcases the multifunctional aspect of these compounds in therapeutic applications (Karaman et al., 2016).
Corrosion Inhibition
Moreover, piperidine derivatives like 2,6-diphenylpiperidin-4-one and its variants have been investigated for their applications in corrosion inhibition, particularly for the protection of copper in acidic environments. This study illustrates the potential of piperidine derivatives in industrial applications beyond pharmaceuticals (Sankarapapavinasam et al., 1991).
Propiedades
IUPAC Name |
2-[2-(2,6-dichlorophenyl)sulfanylethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NS.ClH/c14-11-5-3-6-12(15)13(11)17-9-7-10-4-1-2-8-16-10;/h3,5-6,10,16H,1-2,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLTKGDGFFOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCSC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431096.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride](/img/structure/B1431097.png)



![N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431103.png)


![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1431109.png)


